molecular formula C23H26N4O B13560612 n'-(Anthracen-9-ylmethylene)-3-(4-methylpiperazin-1-yl)propanehydrazide

n'-(Anthracen-9-ylmethylene)-3-(4-methylpiperazin-1-yl)propanehydrazide

Katalognummer: B13560612
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: FHFLAWOJWNMWFD-JJIBRWJFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(Anthracen-9-ylmethylene)-3-(4-methylpiperazin-1-yl)propanehydrazide is a complex organic compound that features an anthracene moiety linked to a piperazine ring via a hydrazide linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Anthracen-9-ylmethylene)-3-(4-methylpiperazin-1-yl)propanehydrazide typically involves the condensation of anthracene-9-carbaldehyde with 3-(4-methylpiperazin-1-yl)propanehydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(Anthracen-9-ylmethylene)-3-(4-methylpiperazin-1-yl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene derivatives, while reduction could produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

N’-(Anthracen-9-ylmethylene)-3-(4-methylpiperazin-1-yl)propanehydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving cell signaling and molecular interactions.

    Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N’-(Anthracen-9-ylmethylene)-3-(4-methylpiperazin-1-yl)propanehydrazide involves its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, while the piperazine ring can interact with various proteins and enzymes. These interactions can modulate cellular processes and pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(Anthracen-9-ylmethylene)-2-(4-methylpiperazin-1-yl)acetohydrazide
  • N’-(Anthracen-9-ylmethylene)-3-(4-ethylpiperazin-1-yl)propanehydrazide

Uniqueness

N’-(Anthracen-9-ylmethylene)-3-(4-methylpiperazin-1-yl)propanehydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the anthracene and piperazine moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C23H26N4O

Molekulargewicht

374.5 g/mol

IUPAC-Name

N-[(E)-anthracen-9-ylmethylideneamino]-3-(4-methylpiperazin-1-yl)propanamide

InChI

InChI=1S/C23H26N4O/c1-26-12-14-27(15-13-26)11-10-23(28)25-24-17-22-20-8-4-2-6-18(20)16-19-7-3-5-9-21(19)22/h2-9,16-17H,10-15H2,1H3,(H,25,28)/b24-17+

InChI-Schlüssel

FHFLAWOJWNMWFD-JJIBRWJFSA-N

Isomerische SMILES

CN1CCN(CC1)CCC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42

Kanonische SMILES

CN1CCN(CC1)CCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.